7-Bromo-2-metilisoindolin-1-ona

Descripción general

Descripción

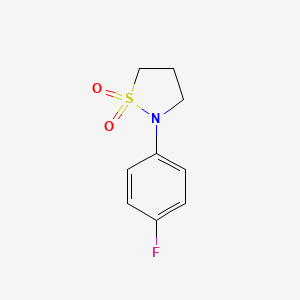

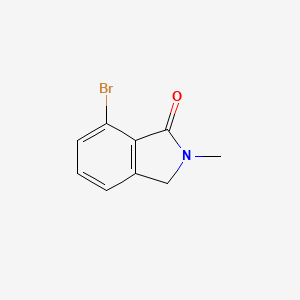

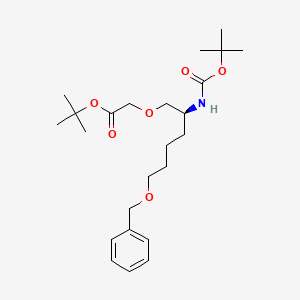

7-Bromo-2-methylisoindolin-1-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Bromo-2-methylisoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2-methylisoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

7-Bromo-2-metilisoindolin-1-ona: sirve como un intermediario clave en la síntesis de varios compuestos farmacéuticos. Su estructura es fundamental en la construcción de moléculas que exhiben una gama de actividades biológicas, incluyendo propiedades antivirales, antiinflamatorias y anticancerígenas . Los grupos funcionales bromo y ceto presentes en este compuesto permiten modificaciones químicas adicionales, lo que permite la síntesis de una variedad diversa de agentes medicinales.

Herbicidas

La reactividad química de This compound la convierte en un precursor valioso en el desarrollo de formulaciones herbicidas. Los investigadores han estado explorando su uso en la creación de compuestos que pueden dirigirse selectivamente e inhibir el crecimiento de la vegetación no deseada, contribuyendo así a la productividad agrícola .

Colorantes y Tintes

La capacidad de este compuesto para someterse a varias reacciones químicas lo convierte en un candidato adecuado para la síntesis de colorantes y tintes. Su estructura molecular se puede modificar para producir un espectro de colores, que se pueden utilizar en las industrias textil, de pintura e impresión .

Aditivos de Polímeros

En el campo de la ciencia de los polímeros, se investiga This compound por su potencial como aditivo para mejorar las propiedades de los polímeros. Se podría utilizar para mejorar la estabilidad térmica, la resistencia al fuego o la resistencia mecánica de los materiales a base de polímeros .

Síntesis Orgánica

Como un compuesto aromático con un átomo de bromo reactivo, This compound es un bloque de construcción versátil en la síntesis orgánica. Puede participar en reacciones de acoplamiento cruzado, que son fundamentales en la construcción de moléculas orgánicas complejas para diversas aplicaciones .

Materiales Fotocrómicos

La estructura única de This compound se está explorando para su aplicación en materiales fotocrómicos. Estos materiales cambian de color al exponerse a la luz, y tienen usos potenciales en ventanas inteligentes, gafas de sol y dispositivos de almacenamiento de datos ópticos .

Mecanismo De Acción

Target of Action

Isoindolin-1-ones, a class of compounds to which 7-bromo-2-methylisoindolin-1-one belongs, have been studied as potential inhibitors of cyclin-dependent kinase 7 (cdk7) . CDK7 plays a crucial role in cell cycle regulation and transcription, making it a significant target in cancer research .

Mode of Action

Isoindolin-1-ones have shown high binding affinity to active amino acid residues of cdk7, indicating a potential interaction with this target . The binding of these compounds to CDK7 could inhibit its activity, thereby affecting cell cycle progression and transcription processes .

Biochemical Pathways

Given its potential role as a cdk7 inhibitor, it may influence pathways related to cell cycle regulation and transcription .

Pharmacokinetics

A study on isoindolin-1-ones as potential cdk7 inhibitors has indicated that these compounds exhibit superior qualities to known cdk7 inhibitors according to predicted comprehensive pharmacokinetic parameters . This suggests that isoindolin-1-ones, including 7-Bromo-2-methylisoindolin-1-one, may have favorable pharmacokinetic properties.

Result of Action

As potential cdk7 inhibitors, isoindolin-1-ones could potentially inhibit cell cycle progression and transcription processes, thereby exerting anti-cancer effects .

Análisis Bioquímico

Biochemical Properties

7-Bromo-2-methylisoindolin-1-one plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. One notable interaction is with Cyclin-dependent kinase 7 (CDK7), an enzyme involved in cell cycle regulation. Studies have shown that 7-Bromo-2-methylisoindolin-1-one can inhibit CDK7 activity, which may contribute to its potential as an anti-cancer agent . Additionally, this compound forms hydrogen bonds with active amino acid residues of CDK7, enhancing its binding affinity and inhibitory effects .

Cellular Effects

The effects of 7-Bromo-2-methylisoindolin-1-one on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been observed to inhibit cell proliferation by disrupting cell signaling pathways and altering gene expression . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to reduced energy production and increased oxidative stress in cancer cells .

Molecular Mechanism

At the molecular level, 7-Bromo-2-methylisoindolin-1-one exerts its effects through several mechanisms. It binds to the active site of CDK7, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, 7-Bromo-2-methylisoindolin-1-one can modulate gene expression by affecting transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-2-methylisoindolin-1-one have been studied over various time periods. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to 7-Bromo-2-methylisoindolin-1-one can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 7-Bromo-2-methylisoindolin-1-one vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

7-Bromo-2-methylisoindolin-1-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, 7-Bromo-2-methylisoindolin-1-one is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its uptake and retention .

Subcellular Localization

The subcellular localization of 7-Bromo-2-methylisoindolin-1-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .

Propiedades

IUPAC Name |

7-bromo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVELRSQAHQYTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1443770.png)

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)

![ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B1443787.png)